molecular formula C18H23N3O3S B14941402 7-hydroxy-4-(4-methoxyphenyl)-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

7-hydroxy-4-(4-methoxyphenyl)-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B14941402
M. Wt: 361.5 g/mol
InChI Key: REPAKQAIRXRIDC-UHFFFAOYSA-N
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Description

3-HYDROXY-4-(4-METHOXYPHENYL)-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a pentanyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHOXYPHENYL)-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-e][1,4]thiazepine structure, followed by the introduction of the hydroxy, methoxyphenyl, and pentanyl groups under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(4-METHOXYPHENYL)-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-HYDROXY-4-(4-METHOXYPHENYL)-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHOXYPHENYL)-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-HYDROXY-4-(4-METHOXYPHENYL)-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique pyrazolo[3,4-e][1,4]thiazepine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-pentan-3-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C18H23N3O3S/c1-4-12(5-2)21-17-15(18(23)20-21)16(25-10-14(22)19-17)11-6-8-13(24-3)9-7-11/h6-9,12,16H,4-5,10H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

REPAKQAIRXRIDC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OC)C(=O)N1

Origin of Product

United States

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